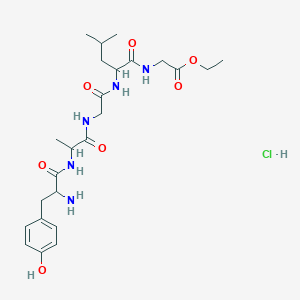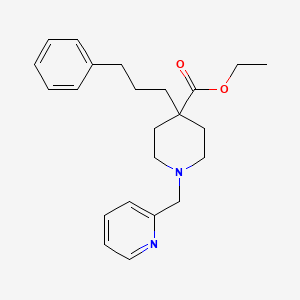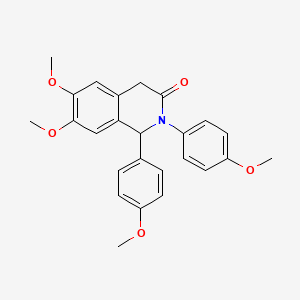
methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate
描述
Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate, also known as MI-DIOB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MI-DIOB is a small molecule inhibitor that targets a specific protein and has been shown to have promising effects in various biological systems.
作用机制
Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate targets a specific protein called prohibitin-2 (PHB2), which is involved in various cellular processes, including cell proliferation, apoptosis, and mitochondrial function. methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate binds to PHB2 and inhibits its function, leading to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and protection against neuronal damage.
Biochemical and Physiological Effects:
methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, reduction of inflammation, and protection against neuronal damage. methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for PHB2. However, methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate research, including the development of more potent and selective inhibitors, the investigation of its effects in different biological systems, and the exploration of its potential therapeutic applications. methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate may also have applications in drug discovery, as it can be used as a tool compound to identify new targets and pathways involved in various biological processes.
Conclusion:
methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate is a small molecule inhibitor that has shown promising effects in various biological systems, including cancer, inflammation, and neurodegenerative diseases. methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate targets a specific protein called PHB2 and inhibits its function, leading to various biological effects. methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate has several advantages for lab experiments, including its small size and specificity for PHB2, but also has some limitations, including its potential toxicity and limited solubility. There are several future directions for methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate research, including the development of more potent and selective inhibitors and the investigation of its potential therapeutic applications.
科学研究应用
Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate has been shown to have promising effects in various biological systems, including cancer, inflammation, and neurodegenerative diseases. In cancer research, methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate has been shown to inhibit the growth of cancer cells by targeting a specific protein involved in cell proliferation. In inflammation research, methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate has been shown to protect against neuronal damage by inhibiting oxidative stress.
属性
IUPAC Name |
methyl 4-(1,3-dioxoisoindol-2-yl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-19-11(16)6-8(15)7-14-12(17)9-4-2-3-5-10(9)13(14)18/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUCHNZXXHPACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-4-phthalimidobutyrate | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B5153559.png)
![2-[4-(methylthio)phenyl]-1H-benzimidazole](/img/structure/B5153571.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide](/img/structure/B5153589.png)
![N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B5153594.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5153596.png)

![N-(4-methoxyphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5153606.png)
![3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5153609.png)
![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)
![2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5153623.png)
![1-(3,5-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153631.png)
![N-[1-{[2-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5153632.png)
